molecular formula C21H20N6OS B11265707 N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide

Cat. No.: B11265707
M. Wt: 404.5 g/mol
InChI Key: FWMJGYXVTOAFFU-UHFFFAOYSA-N
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Description

2’,5’-Dimethylacetanilide , is a chemical compound with the molecular formula C10H13NO. Its IUPAC name reflects its complex structure, which combines a triazole ring, a thiadiazole ring, and an acetanilide moiety. Let’s break down its features:

  • Triazole Ring: : The triazole ring (1,2,3-triazole) is a five-membered heterocyclic ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.

  • Thiadiazole Ring: : The thiadiazole ring (1,2,4-thiadiazole) is another five-membered heterocyclic ring containing two nitrogen and one sulfur atom. Thiadiazoles exhibit various pharmacological properties and are used in drug discovery.

  • Acetanilide Moiety: : The acetanilide group consists of an aniline ring (phenylamine) with an acetyl group (CH3C=O) attached to the amino nitrogen. Acetanilides have been studied for their analgesic and anti-inflammatory effects.

Preparation Methods

Synthetic Routes: The synthesis of N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide involves several steps, including the formation of the triazole and thiadiazole rings. Specific synthetic routes may vary, but a common approach includes:

  • Triazole Formation: : The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an alkyne and an azide. In this case, the alkyne could be 2,5-dimethylphenylacetylene, and the azide could be 5-methyl-1H-1,2,3-triazole-4-carboxamide.

  • Thiadiazole Formation: : The thiadiazole ring can be prepared by cyclization of an appropriate thiosemicarbazide derivative. For example, reaction of 2,5-dimethylphenylthiosemicarbazide with carbon disulfide and base can yield the desired thiadiazole.

  • Coupling: : Finally, the triazole and thiadiazole rings can be coupled with 3-methylbenzoic acid chloride to form this compound.

Industrial Production: Industrial-scale production methods may involve optimization of these synthetic steps, purification, and isolation.

Chemical Reactions Analysis

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the aromatic rings can be replaced. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an analgesic, anti-inflammatory, or antimicrobial agent.

    Agrochemicals: It might be investigated for pesticidal properties.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-{3-[1-(2,5-dimethylphenyl)-5

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C21H20N6OS/c1-12-6-5-7-16(10-12)20(28)23-21-22-19(25-29-21)18-15(4)27(26-24-18)17-11-13(2)8-9-14(17)3/h5-11H,1-4H3,(H,22,23,25,28)

InChI Key

FWMJGYXVTOAFFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)C)C)C

Origin of Product

United States

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